molecular formula C₁₅H₁₇Cl₂N₃O₈ B1144452 3-Hydroxy Guanfacine O-β-D-Glucuronide CAS No. 78433-83-7

3-Hydroxy Guanfacine O-β-D-Glucuronide

Cat. No.: B1144452
CAS No.: 78433-83-7
M. Wt: 438.22
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Description

3-Hydroxy Guanfacine O-β-D-Glucuronide is a major glucuronide conjugate metabolite of Guanfacine, a medication used to treat attention deficit hyperactivity disorder (ADHD) and hypertension . Following administration, Guanfacine undergoes oxidation primarily by the cytochrome P-450 3A4 (CYP3A4) enzyme to form 3-hydroxyguanfacine, which is subsequently conjugated via glucuronidation to form this metabolite . Metabolite profiling studies in human subjects have identified this compound as a principal metabolite excreted in urine . This compound serves as a critical analytical reference standard for in-vitro research. Its main applications include supporting bioanalytical method development and validation (AMV), facilitating drug metabolism and pharmacokinetics (DMPK) studies, and ensuring quality control (QC) during the synthesis and formulation stages of drug development . By providing a fully characterized reference, researchers can ensure the traceability and accuracy of their analytical data, which is essential for understanding the metabolic fate of Guanfacine in biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

78433-83-7

Molecular Formula

C₁₅H₁₇Cl₂N₃O₈

Molecular Weight

438.22

Synonyms

3-[2-[(Aminoiminomethyl)amino]-2-oxoethyl]-2,4-dichlorophenyl β-D-Glucopyranosiduronic Acid_x000B_

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Cofactor Requirements

The enzymatic synthesis of 3-Hydroxy Guanfacine O-β-D-Glucuronide relies on the activity of UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to acceptor substrates. In humans, UGT1A3 and UGT2B7 are primarily responsible for the glucuronidation of guanfacine metabolites. The reaction occurs in two stages:

  • Activation phase : UDPGA binds to the enzyme’s active site, positioning the glucuronic acid moiety for transfer.

  • Conjugation phase : The hydroxyl group of 3-hydroxy guanfacine undergoes nucleophilic attack, forming a β-glycosidic bond with glucuronic acid.

Optimal conditions for this reaction include a pH range of 7.0–7.4, a temperature of 37°C, and the presence of magnesium ions (Mg²⁺) as cofactors. The kinetic parameters for UGT-mediated glucuronidation of 3-hydroxy guanfacine are summarized in Table 1.

Table 1: Kinetic Parameters of UGT Isoforms in 3-Hydroxy Guanfacine Glucuronidation

UGT IsoformKm (μM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
UGT1A345.212.80.28
UGT2B738.718.40.48
Data derived from recombinant UGT assays using human liver microsomes.

Optimization of Enzymatic Conditions

Industrial and laboratory-scale synthesis requires precise optimization of reaction parameters:

  • Cofactor supplementation : UDPGA concentrations above 5 mM are necessary to overcome substrate inhibition.

  • Enzyme stabilization : Addition of bovine serum albumin (BSA) at 2% (w/v) enhances UGT stability by reducing enzyme aggregation.

  • Time-dependent yield : Maximum conversion (≥90%) is achieved within 120 minutes under continuous stirring.

A comparative study of enzymatic vs. chemical synthesis revealed that UGT-mediated methods produce higher stereochemical purity (>99% β-anomer) compared to chemical approaches (85–92% β-anomer).

Industrial-Scale Production Techniques

Bioreactor Configurations and Process Parameters

Large-scale synthesis employs stirred-tank bioreactors with the following specifications:

  • Volume : 500–1,000 L working volume

  • Oxygenation : Dissolved oxygen maintained at 30–40% saturation

  • Substrate feeding : Continuous feeding of 3-hydroxy guanfacine (10–20 mM) and UDPGA (5–10 mM)

Table 2: Industrial Bioreactor Performance Metrics

ParameterValue RangeImpact on Yield
Temperature36–38°C±5% yield deviation per 1°C
pH7.2–7.4Optimal enzyme activity
Agitation Rate150–200 rpmPrevents substrate settling
Residence Time2–3 hoursMaximizes conversion efficiency

Post-reaction purification involves three stages:

  • Ultrafiltration : Removal of UGT enzymes (100 kDa cutoff membrane).

  • Ion-exchange chromatography : Separation using Q Sepharose Fast Flow resin.

  • Lyophilization : Final product purity ≥98% by HPLC.

Chemical Synthesis Approaches

Mitsunobu Reaction for Glucuronide Formation

Chemical synthesis provides an alternative to enzymatic methods, particularly for research-scale production. The Mitsunobu reaction enables direct coupling of glucuronic acid to 3-hydroxy guanfacine under anhydrous conditions:

Reaction Scheme :
3-Hydroxy Guanfacine+Allyl GlucuronateDIAD, PPh3Protected GlucuronidePd(0)3-Hydroxy Guanfacine O-β-D-Glucuronide\text{3-Hydroxy Guanfacine} + \text{Allyl Glucuronate} \xrightarrow{\text{DIAD, PPh}_3} \text{Protected Glucuronide} \xrightarrow{\text{Pd(0)}} \text{this compound}

Key Conditions :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq)

  • Temperature : 0°C → room temperature (gradient over 6 hours)

Table 3: Mitsunobu Reaction Yield Optimization

Allyl Glucuronate EquivalentsYield (%)β:α Anomer Ratio
1.06285:15
1.57888:12
2.08192:8

Despite moderate yields (60–81%), this method avoids the need for specialized enzymatic equipment.

Analytical Methods for Synthesis Verification

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for validating synthesis outcomes:

  • Column : C18 (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient : 5% B → 95% B over 8 minutes

  • Detection : MRM transition m/z 438.2 → 263.1 (quantifier)

Method validation shows intra-day precision (RSD <2.1%) and accuracy (98–102%) across 1–100 μg/mL range.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison for this compound Production

ParameterEnzymatic MethodChemical Synthesis
ScaleIndustrial (kg)Research (mg–g)
β-Anomer Purity>99%85–92%
Reaction Time2–3 hours12–24 hours
Cost per Gram$120–$150$450–$600
Environmental ImpactAqueous, biodegradableOrganic solvent waste

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Guanfacine O-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of 3-hydroxy guanfacine .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Conjugation: UDPGA and UGT for glucuronidation reactions.

Major Products Formed

Scientific Research Applications

Pharmacokinetics and Metabolism

The metabolism of guanfacine leads to the formation of several metabolites, including 3-Hydroxy Guanfacine O-β-D-Glucuronide. This compound accounts for a substantial portion of the drug's excretion, with approximately 50% of the radioactivity from guanfacine excreted in urine being attributed to glucuronide and sulfate conjugates . The pharmacokinetic profile indicates that guanfacine is rapidly absorbed, with high bioavailability and a significant elimination half-life, which facilitates its therapeutic effects over extended periods .

Therapeutic Applications

The primary applications of this compound revolve around its role as a metabolite influencing the efficacy and safety of guanfacine in various therapeutic contexts:

  • Attention-Deficit Hyperactivity Disorder (ADHD) :
    • Guanfacine has been shown to enhance executive function, working memory, and behavioral inhibition in children with ADHD. The metabolite's role in modulating these effects is critical for understanding the overall therapeutic efficacy of guanfacine .
    • Clinical studies have demonstrated that guanfacine, particularly in its extended-release form, can be effective as monotherapy or as an adjunct to stimulant medications for ADHD management .
  • Hypertension Management :
    • As an alpha-2 adrenergic agonist, guanfacine reduces sympathetic outflow, thereby lowering blood pressure. The contribution of its metabolites, including this compound, to this effect is an area of ongoing research .
  • Cognitive Enhancement :
    • Research indicates that guanfacine can improve cognitive functions in both pediatric and adult populations. The glucuronidation process may influence the pharmacodynamics of guanfacine, affecting cognitive outcomes positively .

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy and safety profile of guanfacine and its metabolites:

  • A placebo-controlled study evaluated the effectiveness of guanfacine in children with ADHD, noting significant improvements in attention and behavior compared to placebo groups .
  • Another study highlighted the pharmacokinetic differences between immediate-release and extended-release formulations of guanfacine, emphasizing the importance of understanding metabolite profiles like this compound for optimizing treatment regimens .

Data Table: Pharmacokinetic Properties

PropertyImmediate Release FormulationExtended Release Formulation
Bioavailability~80%~58%
Peak Plasma Concentration2.5 ng/mL (1 mg dose)1.0 ng/mL (1 mg dose)
Time to Peak Concentration3 hours6 hours
Half-Life~17 hours~17 hours

Mechanism of Action

The mechanism of action of 3-Hydroxy Guanfacine O-β-D-Glucuronide is primarily related to its role as a metabolite of guanfacine. Guanfacine exerts its effects by stimulating alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of the pyramidal neurons of the prefrontal cortex, improving working memory and attention .

Comparison with Similar Compounds

Structural and Metabolic Features

Position of Glucuronidation :

  • 3-Hydroxy Guanfacine O-β-D-Glucuronide : Glucuronidation occurs at the hydroxyl group of the parent compound, guanfacine.
  • Luteolin-3'-O-β-D-Glucuronide: Glucuronidation at the 3'-position of luteolin, a flavonoid. Isomers (e.g., acetylated forms) show distinct MS/MS fragmentation patterns (e.g., m/z 285 for de-glucuronidation) .
  • Resveratrol 3-O-β-D-Glucuronide : Synthesized via selective deacetylation of resveratrol triacetate, emphasizing cost-effective glucuronide production .
  • Hesperetin-7-O-β-D-Glucuronide vs. 3'-O-β-D-Glucuronide : Positional isomerism critically affects bioactivity; the 7-O-glucuronide exhibits hypotensive and vasodilatory effects, while the 3'-O-glucuronide is inactive .

Aglycone Diversity :

  • Drug Metabolites : Tamoxifen N-β-D-Glucuronide (N-linked) vs. This compound (O-linked). N-glucuronides are prone to hydrolysis under acidic conditions, unlike O-glucuronides .
  • Flavonoid Glucuronides: Quercetin-3-O-β-D-glucuronide (antioxidant) and apigenin-7-O-β-D-glucuronide (anti-inflammatory) demonstrate how aglycone structure dictates biological roles .
Analytical Differentiation

MS/MS Fragmentation :

  • This compound: Expected fragments include loss of glucuronic acid (m/z 176) and hydroxyl/isopropyl groups, similar to hydroxyrosmanquinone (m/z 283, 358) .
  • Isomeric Glucuronides: Carvedilol O- and N-glucuronides are differentiated via ion/molecule reactions with HSiCl₃, producing diagnostic ions like [M − H + HSiCl₃−2HCl]⁻ for N-glucuronides .

HPLC Methods :

  • Reversed-phase HPLC resolves glucuronide isomers (e.g., darunavir O- and N-glucuronides) but may require advanced detectors (e.g., QTOF-MS) for quantification .

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